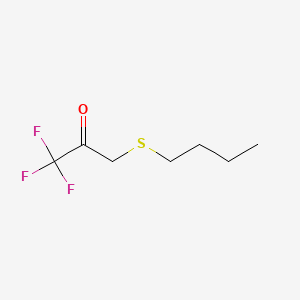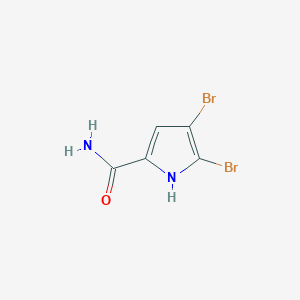
4,5-Dibromo-1h-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 4,5-dibromo-1H-pyrrole-2-carboxylique amide est un dérivé pyrrolique bromé. Ce composé est caractérisé par la présence de deux atomes de brome aux positions 4 et 5 du cycle pyrrole, et un groupe amide à la position 2. C’est un composé solide avec une masse moléculaire de 268,89 g/mol .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 4,5-dibromo-1H-pyrrole-2-carboxylique amide implique généralement la bromation de l’acide 1H-pyrrole-2-carboxylique suivie de la conversion du groupe acide carboxylique en amide. La bromation peut être réalisée en utilisant du brome ou du N-bromosuccinimide (NBS) en présence d’un solvant approprié tel que l’acide acétique ou le chloroforme. La réaction est généralement effectuée à température ambiante ou à des températures légèrement plus élevées .
Méthodes de production industrielle
Les méthodes de production industrielle pour ce composé ne sont pas bien documentées dans la littérature. L’approche générale impliquerait l’adaptation à l’échelle industrielle des méthodes de synthèse en laboratoire, en veillant à une manipulation et une élimination appropriées du brome et des autres réactifs utilisés dans le processus.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 4,5-dibromo-1H-pyrrole-2-carboxylique amide peut subir différents types de réactions chimiques, notamment :
Réactions de substitution : Les atomes de brome peuvent être substitués par d’autres nucléophiles tels que des amines, des thiols ou des alcoolates.
Réactions de réduction : Le composé peut être réduit pour éliminer les atomes de brome, conduisant à un dérivé pyrrolique moins substitué.
Réactions d’oxydation : Le groupe amide peut être oxydé pour former un acide carboxylique ou d’autres dérivés oxydés.
Réactifs et conditions usuelles
Réactions de substitution : Les réactifs usuels comprennent les amines, les thiols et les alcoolates. Les réactions sont généralement effectuées dans des solvants polaires tels que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) à des températures élevées.
Réactions de réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) peuvent être utilisés.
Réactions d’oxydation : Des agents oxydants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) sont couramment utilisés.
Principaux produits formés
Réactions de substitution : Les produits comprennent des dérivés pyrroliques substitués avec divers groupes fonctionnels remplaçant les atomes de brome.
Réactions de réduction : Les produits comprennent des dérivés pyrroliques moins substitués.
Réactions d’oxydation : Les produits comprennent des dérivés oxydés tels que les acides carboxyliques.
Applications de recherche scientifique
L’acide 4,5-dibromo-1H-pyrrole-2-carboxylique amide a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Il a été étudié pour son potentiel en tant qu’inhibiteur d’enzymes bactériennes telles que la gyrase de l’ADN.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’agent thérapeutique en raison de sa capacité à interagir avec des cibles biologiques.
Applications De Recherche Scientifique
4,5-Dibromo-1H-pyrrole-2-carboxylic acid amide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential as an inhibitor of bacterial enzymes such as DNA gyrase.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mécanisme D'action
Le mécanisme d’action de l’acide 4,5-dibromo-1H-pyrrole-2-carboxylique amide implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il a été démontré qu’il inhibe la gyrase de l’ADN bactérienne, une enzyme essentielle à la réplication de l’ADN chez les bactéries. Cette inhibition se produit par la liaison du composé au site actif de l’enzyme, l’empêchant d’exercer sa fonction .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 4,5-dibromo-1H-pyrrole-2-carboxylique : Ce composé est similaire mais n’a pas de groupe amide.
4,5-Dibromo-1H-pyrrole-2-carboxaldéhyde : Ce composé a un groupe aldéhyde au lieu d’un groupe amide.
4,5-Dibromo-1H-pyrrole-2-carboxylate de méthyle : Ce composé a un groupe ester méthylique au lieu d’un groupe amide.
Unicité
L’acide 4,5-dibromo-1H-pyrrole-2-carboxylique amide est unique en raison de la présence à la fois d’atomes de brome et du groupe amide, qui confèrent une réactivité chimique et une activité biologique spécifiques. Sa capacité à inhiber les enzymes bactériennes en fait un composé d’intérêt en chimie médicinale .
Propriétés
Numéro CAS |
34649-20-2 |
|---|---|
Formule moléculaire |
C5H4Br2N2O |
Poids moléculaire |
267.91 g/mol |
Nom IUPAC |
4,5-dibromo-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C5H4Br2N2O/c6-2-1-3(5(8)10)9-4(2)7/h1,9H,(H2,8,10) |
Clé InChI |
VTWHNVAKXBNGFV-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=C1Br)Br)C(=O)N |
SMILES canonique |
C1=C(NC(=C1Br)Br)C(=O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



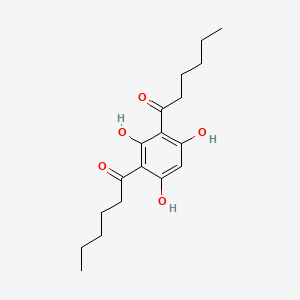


![2-[4-(Carboxymethylsulfanylcarbothioyl)piperazine-1-carbothioyl]sulfanylacetic acid](/img/structure/B3062581.png)

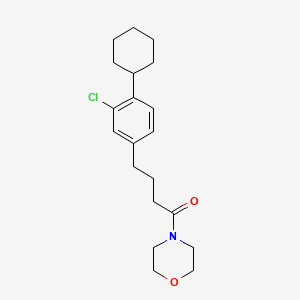
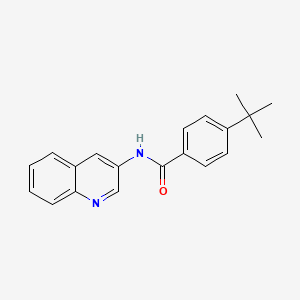

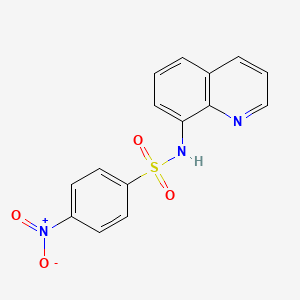
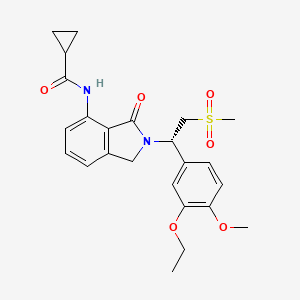

![{[(6E)-3,7,11-trimethyldodeca-6,10-dien-1-yl]oxy}phosphonic acid](/img/new.no-structure.jpg)
